molecular formula C14H11FO3 B6378144 4-(2-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% CAS No. 1111120-43-4

4-(2-Fluoro-3-methoxyphenyl)-2-formylphenol, 95%

Cat. No. B6378144
M. Wt: 246.23 g/mol
InChI Key: ALVVITAAHIECLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% is a synthetic compound used in a variety of laboratory experiments. It is a substituted phenol with a molecular weight of 196.2 g/mol and a melting point of 72-75°C. The compound is soluble in methanol, ethanol, and acetonitrile and is insoluble in water. 4-(2-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% is a versatile reagent used in a variety of different research applications, including biochemical and physiological studies.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-(2-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% involves the conversion of 2-hydroxy-4-(2-fluoro-3-methoxyphenyl)benzaldehyde to the desired product through a series of reactions.

Starting Materials
2-hydroxy-4-(2-fluoro-3-methoxyphenyl)benzaldehyde, Sodium borohydride, Acetic acid, Methanol, Hydrochloric acid, Sodium hydroxide, Ethyl acetate, Wate

Reaction
Step 1: Reduction of 2-hydroxy-4-(2-fluoro-3-methoxyphenyl)benzaldehyde with sodium borohydride in methanol to form 2-hydroxy-4-(2-fluoro-3-methoxyphenyl)benzyl alcohol., Step 2: Oxidation of 2-hydroxy-4-(2-fluoro-3-methoxyphenyl)benzyl alcohol with acetic acid and sodium chlorite to form 2-hydroxy-4-(2-fluoro-3-methoxyphenyl)benzaldehyde., Step 3: Condensation of 2-hydroxy-4-(2-fluoro-3-methoxyphenyl)benzaldehyde with ethyl acetate and sodium hydroxide to form 4-(2-fluoro-3-methoxyphenyl)-2-formylphenol., Step 4: Purification of the product by extraction with ethyl acetate and washing with water to obtain 4-(2-fluoro-3-methoxyphenyl)-2-formylphenol, 95%.

Scientific Research Applications

4-(2-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% has a variety of scientific research applications. It is commonly used as a reagent in organic syntheses, particularly in the preparation of aryl and heteroaryl compounds. It is also used as a catalyst in the synthesis of a variety of organic compounds, such as amines, esters, and amides. Additionally, 4-(2-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% is used in the synthesis of pharmaceuticals and in the development of new materials.

Mechanism Of Action

4-(2-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% is an electrophilic reagent that can react with nucleophiles such as amines, alcohols, and carboxylic acids. The reaction is usually conducted at room temperature and involves the formation of a covalent bond between the electrophilic reagent and the nucleophile. This is followed by the formation of a product, typically an aryl or heteroaryl compound.

Biochemical And Physiological Effects

4-(2-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% is a synthetic compound and is not known to have any biochemical or physiological effects.

Advantages And Limitations For Lab Experiments

The main advantage of using 4-(2-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% for laboratory experiments is its versatility. It can be used in a variety of different organic synthesis reactions, and it has a high yield of product. Additionally, the compound is relatively stable and can be stored for long periods of time without degradation. However, the compound is not soluble in water, which can limit its use in certain reactions.

Future Directions

The use of 4-(2-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% in laboratory experiments is likely to expand in the future. Potential future directions include the development of new synthetic routes to form aryl and heteroaryl compounds, the development of new pharmaceuticals, and the development of new materials. Additionally, the compound could be used in the synthesis of other organic compounds, such as amines, esters, and amides. Finally, 4-(2-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% could be used in the development of new catalysts for organic synthesis reactions.

properties

IUPAC Name

5-(2-fluoro-3-methoxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-13-4-2-3-11(14(13)15)9-5-6-12(17)10(7-9)8-16/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVVITAAHIECLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685167
Record name 2'-Fluoro-4-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoro-3-methoxyphenyl)-2-formylphenol

CAS RN

1111120-43-4
Record name 2'-Fluoro-4-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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